1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol
Description
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol (CAS: 58778-51-1) is a piperidin-4-ol derivative featuring a benzyl group at the 1-position and a 2-(trifluoromethyl)phenyl substituent at the 4-position. Its molecular formula is C₁₉H₂₀F₃NO, with a molecular weight of 335.36 g/mol . The compound is synthesized via a multi-step process involving lithiation of 2-(trifluoromethyl)phenyl bromide, reaction with 1-benzylpiperidin-4-one, and subsequent reduction and purification steps . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmacological studies targeting retinol-binding protein 4 (RBP4) antagonism .
Properties
IUPAC Name |
1-benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO/c20-19(21,22)17-9-5-4-8-16(17)18(24)10-12-23(13-11-18)14-15-6-2-1-3-7-15/h1-9,24H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVBEBRJPYXQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2C(F)(F)F)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632634 | |
| Record name | 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208989-32-6 | |
| Record name | 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride. The reaction proceeds as follows:
Grignard Reaction: 1-benzyl-4-piperidone reacts with 3-bromobenzotrifluoride in the presence of magnesium to form the Grignard reagent.
Catalytic Hydrogenation: The resulting intermediate undergoes catalytic hydrogenation to remove the benzyl protecting group, yielding this compound.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antipsychotic and analgesic drugs.
Pharmacology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds and their effects on biological systems.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the nature of the target receptors.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of piperidin-4-ol derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Note: CAS 58778-51-1 refers to both ortho- and para-trifluoromethyl isomers in some databases .
Pharmacokinetic and Functional Comparisons
- Lipophilicity and Bioavailability : The 2-(trifluoromethyl)phenyl analog exhibits higher LogP (~4.13) compared to the 4-fluorophenyl (LogP ~3.2) and phenyl (LogP ~2.8) derivatives, suggesting improved membrane permeability .
- Receptor Binding : Substituent position significantly impacts activity. For example, para-substituted trifluoromethyl groups (e.g., 4-(trifluoromethyl)phenyl) may exhibit different binding affinities compared to ortho-substituted analogs in RBP4 antagonism studies .
Biological Activity
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and molecular mechanisms, highlighting its relevance in cancer research and other therapeutic areas.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a piperidine ring substituted with a benzyl group and a trifluoromethylphenyl moiety, contributing to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core followed by selective substitutions to introduce the benzyl and trifluoromethyl groups. The synthetic route can be optimized for yield and purity through various reaction conditions, such as temperature and solvent choice.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably, it has shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and ovarian cancer (OVCAR-3). The compound's mechanism involves:
- Induction of Apoptosis : It enhances caspase activity, indicating its role in promoting programmed cell death.
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
A summary of its anticancer activity is presented in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 19.9 - 75.3 | Apoptosis induction, cell cycle arrest |
| OVCAR-3 (Ovarian) | 31.5 - 43.9 | Apoptosis induction |
Other Biological Activities
In addition to its anticancer properties, the compound has been evaluated for other biological activities:
- Inhibition of Enzymes : Preliminary studies suggest that it may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is relevant in pain management and the endocannabinoid system.
Case Studies
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to significant morphological changes in MDA-MB-231 cells at concentrations as low as 1 µM, confirming its potential as an effective anticancer agent .
- MAGL Inhibition : Another investigation focused on the compound's ability to inhibit MAGL, revealing an IC50 value of 0.84 µM, indicating strong inhibitory potential compared to other compounds in the same class .
Q & A
Q. Optimization strategies :
- Use protective groups (e.g., tert-butyldimethylsilyl ether) for the hydroxyl moiety during alkylation steps .
- Employ microwave-assisted synthesis to enhance reaction rates and reduce side reactions.
- Purify intermediates via column chromatography (e.g., n-hexane/EtOAC gradients) and confirm purity with HPLC (e.g., 95% peak area at 254 nm) .
How does the trifluoromethyl group influence the physicochemical properties and reactivity of this compound compared to non-fluorinated analogs?
Answer:
The trifluoromethyl (CF₃) group:
- Increases lipophilicity (logP), enhancing membrane permeability but potentially reducing aqueous solubility.
- Acts as a strong electron-withdrawing group , stabilizing adjacent aromatic systems and altering pKa of the hydroxyl group.
- Impacts metabolic stability by resisting oxidative degradation, as seen in related fluorinated piperidine derivatives .
Q. Methodological validation :
- Compare logP values using reversed-phase HPLC or shake-flask methods.
- Assess electronic effects via NMR (e.g., deshielding of adjacent protons) .
What strategies are effective in resolving stereochemical ambiguities during the synthesis of this compound?
Answer:
Stereochemical control is critical for biological activity. Strategies include:
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers.
- X-ray crystallography : Confirm absolute configuration of crystalline intermediates (e.g., trans-1-benzyl-4-arylpiperidines) .
- NMR with chiral solvating agents : Differentiate diastereotopic protons using europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] .
How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing this compound?
Answer:
Common discrepancies :
- NMR splitting patterns : Overlapping signals due to conformational flexibility of the piperidine ring.
- Mass spectrometry adducts : Trifluoromethyl groups may promote [M+Na]⁺ or [M+H]⁺ adducts.
Q. Resolution methods :
- Use high-field NMR (≥500 MHz) with 2D experiments (COSY, HSQC) to assign protons and carbons unambiguously.
- Perform high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., CF₃ vs. CH₃ groups) .
- Cross-reference with computational predictions (DFT for NMR chemical shifts) .
What in vitro assays are suitable for evaluating the biological activity of this compound, considering its structural features?
Answer:
Given its piperidine and fluorinated aryl motifs, prioritize assays relevant to:
- Central nervous system (CNS) targets : Dopamine or serotonin receptor binding assays (e.g., radioligand displacement).
- Enzyme inhibition : Test against acetylcholinesterase or monoamine oxidases using fluorometric assays.
- Cytotoxicity : Screen in neuronal cell lines (e.g., SH-SY5Y) with MTT or ATP-lite assays.
Q. Data interpretation :
- Compare IC₅₀ values with structurally similar compounds (e.g., benzoylpiperidine derivatives) .
- Correlate lipophilicity (logD) with cellular uptake using LC-MS/MS quantification .
How do solvent polarity and temperature affect the regioselectivity of substituent introduction on the piperidine ring?
Answer:
- Polar aprotic solvents (e.g., DMF, DMSO) favor SN2 mechanisms, promoting substitution at less hindered positions.
- Low temperatures (−78°C to 0°C) reduce side reactions (e.g., elimination) but may slow kinetics.
- Case study : In related syntheses, n-hexane/EtOAc gradients at room temperature achieved 75–84% yields for benzoylpiperidine derivatives .
What computational methods are recommended to predict the binding affinity of this compound to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., GPCRs).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS).
- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding energies, accounting for solvation effects .
How can researchers mitigate metabolic instability of the benzyl group in vivo?
Answer:
- Deuterium incorporation : Replace benzylic hydrogens with deuterium to slow CYP450-mediated oxidation.
- Bioisosteric replacement : Substitute benzyl with pyridylmethyl groups, as seen in analogs with improved pharmacokinetics .
- Prodrug strategies : Mask the hydroxyl group as a phosphate ester for sustained release .
Table 1. Comparative Yields and Characterization Data for Related Piperidine Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
